N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
Description
This compound is a thiazole-based ethanediamide derivative featuring a 4-fluorophenyl substituent on the thiazole ring and a 3-methylphenyl group on the ethanediamide moiety. The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, while the methyl group on the adjacent phenyl ring may influence steric interactions and solubility. This compound belongs to a broader class of thiazole derivatives investigated for applications in medicinal chemistry and materials science, though specific biological data remain undisclosed in available literature .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-4-3-5-17(12-13)25-20(27)19(26)23-11-10-18-14(2)24-21(28-18)15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPLTPHRQYIFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Thiazole ring: A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Fluorophenyl group: Enhances lipophilicity and may influence receptor interactions.
- Ethanediamide backbone: Provides a platform for biological activity.
The molecular formula is , with a molecular weight of approximately 325.43 g/mol.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. In vitro tests have shown promising results against Gram-positive bacteria, suggesting potential as an antibacterial agent.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells, particularly in breast and lung cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition: The thiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation: The fluorophenyl group can interact with various receptors, potentially altering signaling pathways associated with cancer proliferation.
Case Studies
- Antimicrobial Study: A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth, supporting its potential use as an antibiotic .
- Anticancer Research: In a recent study published in Cancer Research, researchers tested the compound against multiple cancer cell lines. The compound induced apoptosis through caspase activation and showed potential as a lead compound for further development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs vary in substituents on the phenyl rings, heterocyclic cores, or linker groups. Below is a detailed comparison based on synthesis, spectral data, and molecular properties:
Table 1: Structural Comparison with Key Analogs
*Calculated based on analogous structures in .
Key Findings :
Substituent Effects: Halogen Variation: Replacement of fluorine (target compound) with chlorine (analog in ) increases molecular weight by ~14 Da and may alter lipophilicity (Cl > F in logP).
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for similar thiazole-ethanediamides, such as nucleophilic substitution of α-halogenated ketones with thiol-containing intermediates (e.g., sodium hydroxide-mediated cyclization, as in ).
Spectral Confirmation :
- IR spectra of all analogs confirm C=O (~1660–1680 cm⁻¹) and NH (~3150–3414 cm⁻¹) stretches, consistent with ethanediamide and thiazole moieties .
- Absence of S-H bands (~2500–2600 cm⁻¹) in thione tautomers (e.g., ) supports the stability of the thiazole-thione form in solution.
Research Implications and Limitations
- Bioactivity Gaps : While structural data are robust (e.g., crystallography in ), biological activity data for the target compound are absent in available literature. Comparisons with pesticidal or pharmaceutical analogs (e.g., flutolanil in ) remain speculative.
- Computational Predictions : Molecular docking or QSAR studies could elucidate the impact of fluorine substitution on target binding compared to chloro/methoxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
